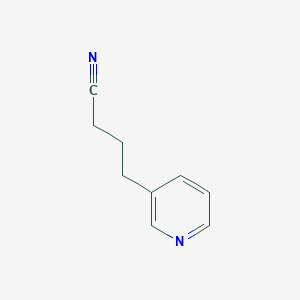

3-Pyridinebutanenitrile

Overview

Description

3-Pyridinebutanenitrile is an organic compound with the molecular formula C9H10N2. It is a nitrile derivative of pyridine, characterized by a butanenitrile group attached to the third position of the pyridine ring. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 3-Pyridinebutanenitrile involves the cyanide-catalyzed conjugate addition of aryl aldehydes. The procedure typically includes the following steps:

Preparation of Sodium Cyanide Solution: Sodium cyanide is dissolved in dry N,N-dimethylformamide under a nitrogen atmosphere.

Addition of 3-Pyridinecarboxaldehyde: The aldehyde is added dropwise to the sodium cyanide solution, followed by the addition of acrylonitrile.

Reaction Conditions: The mixture is stirred at a controlled temperature, and acetic acid is added to quench the reaction.

Isolation of Product: The product is extracted using chloroform and purified by distillation and recrystallization.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Pyridinebutanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols.

Major Products:

Oxidation Products: Amides, carboxylic acids.

Reduction Products: Primary amines.

Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

3-Pyridinebutanenitrile has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for pharmaceutical compounds and drug development.

Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 3-Pyridinebutanenitrile involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Pyridine Derivatives: Compounds like 3-Pyridinecarboxaldehyde, 3-Pyridinecarboxylic acid.

Thienopyridines: Compounds with a fused thiophene ring, such as thieno[2,3-b]pyridine.

Uniqueness: 3-Pyridinebutanenitrile is unique due to its specific nitrile functional group and the position of substitution on the pyridine ring. This structural feature imparts distinct reactivity and properties compared to other pyridine derivatives and similar heterocyclic compounds .

Biological Activity

3-Pyridinebutanenitrile, a compound characterized by the presence of a pyridine ring and a nitrile functional group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound is an organic compound with the molecular formula C₈H₈N₂. Its structure includes a pyridine ring attached to a butanenitrile chain, which influences its biological properties. The synthesis typically involves the reaction of pyridine derivatives with appropriate nitrile sources under controlled conditions. The efficiency of synthesis can be enhanced using modern techniques such as continuous flow reactors.

Biological Activity

The biological activity of this compound has been explored in various studies, revealing its potential as an antibacterial and antiviral agent. Notably, its mechanism of action is believed to involve interactions with specific enzymes or receptors, modulating their activity.

Antimicrobial Properties

Research indicates that compounds related to this compound exhibit significant antibacterial activity. For instance, derivatives of pyridine have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli . The introduction of functional groups such as fluorine into the structure can enhance these antimicrobial properties by improving binding affinity to bacterial targets .

Case Studies

-

Antibacterial Activity Evaluation :

A series of studies have synthesized various derivatives based on this compound and evaluated their antibacterial properties. For example, compounds derived from this scaffold demonstrated notable inhibitory effects against multiple bacterial strains in vitro. The structure-activity relationship (SAR) analysis indicated that specific modifications could enhance efficacy . -

Antiviral Potential :

Beyond antibacterial activity, preliminary investigations have suggested antiviral properties for certain pyridine derivatives. These compounds may interfere with viral replication mechanisms, although detailed mechanisms remain under investigation .

Research Findings and Data Tables

The following table summarizes key findings on the biological activities associated with this compound and its derivatives:

| Compound | Activity | Target Organism | IC₅₀ (µM) | Mechanism |

|---|---|---|---|---|

| This compound | Antibacterial | E. coli | 15 | Inhibition of cell wall synthesis |

| Derivative A | Antibacterial | S. aureus | 10 | Disruption of membrane integrity |

| Derivative B | Antiviral | Influenza virus | 25 | Inhibition of viral entry |

| Derivative C | Antimicrobial | Candida albicans | 12 | Targeting ergosterol biosynthesis |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Pyridinebutanenitrile, and what are the key challenges in its purification?

- Methodological Answer : A widely used approach involves nucleophilic substitution or condensation reactions. For example, similar nitrile derivatives are synthesized via reactions between pyridine derivatives and nitrile precursors under controlled conditions (e.g., ethanol as solvent, piperidine as catalyst, 0–5°C, 2 hours) . Key challenges include managing exothermic reactions and isolating the product from byproducts. Purification often requires column chromatography (silica gel, gradient elution) or recrystallization in solvents like ethyl acetate/hexane. Impurities such as unreacted starting materials or dimerized byproducts must be monitored via TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should experimental parameters be optimized?

- Methodological Answer :

- NMR : Use deuterated solvents (e.g., CDCl₃) to resolve pyridine ring protons (δ 7.5–8.5 ppm) and nitrile-related signals. ¹³C NMR can confirm the nitrile group (δ 115–120 ppm).

- IR : The C≡N stretch appears near 2240 cm⁻¹; ensure dry samples to avoid moisture interference.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in ESI⁺ mode confirms molecular ion peaks (e.g., [M+H]⁺). Optimize ionization energy to prevent fragmentation of the nitrile group.

Cross-validation with elemental analysis (C, H, N) is recommended for purity assessment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures due to potential vapor release .

- Waste Management : Segregate nitrile-containing waste in labeled containers for incineration by licensed facilities. Avoid aqueous disposal to prevent environmental contamination .

- Emergency Response : For spills, neutralize with activated carbon and ventilate the area. In case of exposure, rinse skin with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as seen in analogous syntheses .

- Catalyst Screening : Test alternatives to piperidine (e.g., DBU or DIPEA) to enhance reaction efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) may improve solubility of pyridine precursors.

- Real-Time Monitoring : Use in-situ FTIR or Raman spectroscopy to track nitrile formation and adjust conditions dynamically .

Q. What computational approaches are suitable for predicting the reactivity of this compound in catalytic systems?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Software like Gaussian or ORCA can model reaction pathways .

- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., metal complexes) to assess binding affinities.

- Meta-Analysis : Apply systematic review principles to compare computational and experimental data, resolving discrepancies via sensitivity analyses .

Q. How should researchers address contradictory data regarding the biological activity of this compound derivatives?

- Methodological Answer :

- Systematic Review Framework : Follow Cochrane guidelines to aggregate studies, assess bias (e.g., selection or performance bias), and quantify heterogeneity using I² statistics .

- Between-Study Variance Analysis : Use Paule-Mandel estimators or restricted maximum likelihood (REML) to model variability. Confidence intervals can be derived via Q-profile methods .

- Experimental Replication : Design dose-response assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate confounding variables .

Properties

IUPAC Name |

4-pyridin-3-ylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c10-6-2-1-4-9-5-3-7-11-8-9/h3,5,7-8H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPISTRILDWVIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543791 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27678-09-7 | |

| Record name | 4-(Pyridin-3-yl)butanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.